molecular formula C7H16N2O2 B3052885 Ethyl 3-(2,2-dimethylhydrazinyl)propanoate CAS No. 4748-96-3

Ethyl 3-(2,2-dimethylhydrazinyl)propanoate

Cat. No. B3052885
CAS RN: 4748-96-3
M. Wt: 160.21 g/mol
InChI Key: YOZNOKNEBAAMKA-UHFFFAOYSA-N
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Description

Ethyl 3-(2,2-dimethylhydrazinyl)propanoate is a chemical compound with the molecular formula C7H16N2O2 and a molecular weight of 160.21 . It is also known by the synonyms mildronate-004 and Propanoic acid, 3-(2,2-dimethylhydrazinyl)-, ethyl ester .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(2,2-dimethylhydrazinyl)propanoate consists of a propanoic acid backbone with a 2,2-dimethylhydrazinyl group attached to the third carbon and an ethyl ester group attached to the carboxyl end .

Scientific Research Applications

Polymorphism Characterization

A study by Vogt et al. (2013) characterized polymorphic forms of a compound structurally related to Ethyl 3-(2,2-dimethylhydrazinyl)propanoate using various spectroscopic and diffractometric techniques. This research highlights the importance of understanding polymorphism in pharmaceutical compounds for their physical and analytical characterization (Vogt et al., 2013).

Electroreductive Radical Cyclization

Esteves et al. (2005) investigated the electroreductive cyclization of compounds similar to Ethyl 3-(2,2-dimethylhydrazinyl)propanoate. This study contributes to the understanding of radical cyclization mechanisms and the development of synthetic methodologies for complex organic compounds (Esteves et al., 2005).

Solvent-Free Synthesis Applications

Meddad et al. (2001) explored the solvent-free synthesis of new ethyl β-hydrazino acrylates using Ethyl 3-dimethylamino acrylates, a process important for eco-friendly and efficient chemical synthesis (Meddad et al., 2001).

Thermochemistry and Kinetics in Biofuels

El‐Nahas et al. (2007) conducted a study on the thermochemistry and kinetics of esters like Ethyl propanoate, a model biofuel molecule. This research is crucial in evaluating initiation reactions and intermediate products in biofuel decomposition (El‐Nahas et al., 2007).

Synthesis of N-Substituted Compounds

Thakur et al. (2015) explored Ethyl 3-(2,4-dioxocyclohexyl)propanoate as a precursor for the synthesis of N-substituted compounds. This demonstrates the compound's role in developing new synthetic pathways for complex organic molecules (Thakur et al., 2015).

properties

IUPAC Name

ethyl 3-(2,2-dimethylhydrazinyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-4-11-7(10)5-6-8-9(2)3/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZNOKNEBAAMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290037
Record name ethyl 3-(2,2-dimethylhydrazinyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2,2-dimethylhydrazinyl)propanoate

CAS RN

4748-96-3
Record name NSC66218
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66218
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-(2,2-dimethylhydrazinyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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